molecular formula C21H20N4O5S B6480017 5-[(4-methoxyphenyl)amino]-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941244-68-4

5-[(4-methoxyphenyl)amino]-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B6480017
CAS No.: 941244-68-4
M. Wt: 440.5 g/mol
InChI Key: NFTRDAVYFJTRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-oxazole core substituted with:

  • Position 5: A 4-methoxyphenylamino group, contributing electron-donating properties via the methoxy substituent.

The morpholine sulfonyl group is critical for modulating pharmacokinetic properties and target binding .

Properties

IUPAC Name

5-(4-methoxyanilino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-28-17-6-4-16(5-7-17)23-21-19(14-22)24-20(30-21)15-2-8-18(9-3-15)31(26,27)25-10-12-29-13-11-25/h2-9,23H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTRDAVYFJTRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog 1: 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile

  • Substituents: Fluorine at the benzylamino group (increases electronegativity). Furyl ring with a 4-methoxyphenoxy methyl group (bulkier substituent).
  • Impact :
    • Reduced solubility compared to the target compound due to the hydrophobic furan and fluorinated benzyl group.
    • Molecular weight: 419.412 g/mol (higher than the target compound’s 480.6 g/mol, suggesting differences in bioavailability) .

Structural Analog 2: 2-[4-(Azepane-1-sulfonyl)phenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile

  • Substituents: Azepane (7-membered ring) sulfonyl group vs. morpholine sulfonyl (6-membered). Propyl-linked morpholine amino group.
  • Impact :
    • Azepane’s larger ring size may alter conformational flexibility and binding pocket interactions.
    • The extended propyl chain could improve membrane permeability but increase metabolic instability .

Structural Analog 3: 4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

  • Substituents :
    • Dual chlorophenyl groups (electron-withdrawing).
    • Morpholine directly attached to the oxazole.
  • Chlorine atoms may increase lipophilicity but raise toxicity concerns .

Structural Analog 4: 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

  • morpholine sulfonyl. Ethyl-linked 4-methoxyphenylamino group.
  • Impact :
    • Piperidine’s lack of oxygen reduces hydrogen-bonding capacity compared to morpholine.
    • Molecular weight: 480.6 g/mol (identical to the target compound, suggesting similar size but divergent polarity) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C25H28N4O4S 480.6 Morpholine-4-sulfonyl, 4-methoxyphenylamino Balanced solubility and hydrogen-bonding potential
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile C23H18FN3O4 419.4 Fluorobenzyl, furyl-methoxyphenoxy Higher hydrophobicity; potential CNS penetration
2-[4-(Azepane-1-sulfonyl)phenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile C23H31N5O4S 497.6 Azepane sulfonyl, propyl-morpholine Increased flexibility; possible metabolic liabilities
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine C19H15Cl2N3O4S 452.3 Dichlorophenyl sulfonyl High lipophilicity; electron-deficient core
5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile C25H28N4O4S 480.6 Piperidine sulfonyl, ethyl-methoxyphenylamino Reduced hydrogen bonding vs. target compound

Research Findings and Implications

  • Metabolic Stability : Carbonitrile-containing analogs (e.g., and ) exhibit resistance to cytochrome P450-mediated oxidation, a trait likely shared by the target compound .
  • Toxicity Risks : Chlorinated analogs () highlight the need to evaluate halogenated derivatives for off-target effects .

Q & A

Q. Key optimization parameters :

  • Temperature control : Reactions involving sulfonylation require <60°C to avoid decomposition.
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
  • Solvent choice : THF enhances nucleophilic substitution rates compared to DMSO .

Basic: Which analytical techniques are critical for characterizing purity and structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyphenyl and morpholine sulfonyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C₂₁H₂₁N₃O₅S: 428.1284) .
  • HPLC : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can computational methods predict binding interactions with biological targets?

Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases or phosphatases). For example, the morpholine sulfonyl group may occupy hydrophobic pockets, while the oxazole core hydrogen-bonds with catalytic residues .
  • Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., nucleophilic carbonitrile group) .
  • MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions (e.g., IC₅₀ variability in enzyme inhibition) may arise from:

  • Assay conditions : Buffer pH or ionic strength affects ionization of the carbonitrile group. Standardize protocols (e.g., Tris-HCl pH 7.4 vs. phosphate buffers) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing morpholine sulfonyl with piperidine sulfonyl) to isolate pharmacophore contributions .
  • Off-target effects : Use knockout cell lines or competitive binding assays to confirm specificity .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Prodrug design : Convert the carbonitrile group to a carbamate ester for enhanced membrane permeability .
  • Co-crystallization : Co-formulate with cyclodextrins to increase aqueous solubility (e.g., β-cyclodextrin increases solubility by 8×) .
  • Particle size reduction : Nano-milling (<200 nm) improves dissolution kinetics in pharmacokinetic studies .

Basic: What safety precautions are required during synthesis?

Answer:

  • Ventilation : Use fume hoods when handling volatile reagents (e.g., chlorosulfonic acid) .
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles mandatory.
  • Waste disposal : Neutralize acidic/byproduct streams before disposal (e.g., sodium bicarbonate for sulfonic acid waste) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications : Synthesize analogs with thiazole or imidazole cores instead of oxazole to assess ring flexibility .
  • Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to study electronic effects on bioactivity .
  • Pharmacokinetic profiling : Measure logP (octanol-water) and plasma protein binding to correlate structural changes with ADME properties .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the oxazole ring .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .
  • Periodic analysis : Reassess purity via HPLC every 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.